molecular formula C12H9NO5S B8603675 2-Nitro-5-(phenylsulfonyl)phenol

2-Nitro-5-(phenylsulfonyl)phenol

Cat. No.: B8603675
M. Wt: 279.27 g/mol
InChI Key: MPJBDZGASMKZSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Nitro-5-(phenylsulfonyl)phenol is a synthetic small molecule developed as an inhibitor of the Aedes aegypti inward-rectifier potassium (Kir) channel (AeKir1), a target for novel insecticides . Its structure features a nitro group at the 2-position, a phenylsulfonyl group at the 5-position of the phenol ring, and a piperazine linker connecting to a pyridylmethylamine moiety (Figure 1). This compound emerged from structure-activity relationship (SAR) studies aimed at optimizing potency against mosquito vectors while minimizing off-target effects. Its IC50 against AeKir1 is in the submicromolar range (0.47–0.55 μM), making it a significant improvement over earlier leads like compound 4 (IC50 >10 μM) .

Properties

Molecular Formula

C12H9NO5S

Molecular Weight

279.27 g/mol

IUPAC Name

5-(benzenesulfonyl)-2-nitrophenol

InChI

InChI=1S/C12H9NO5S/c14-12-8-10(6-7-11(12)13(15)16)19(17,18)9-4-2-1-3-5-9/h1-8,14H

InChI Key

MPJBDZGASMKZSN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=CC(=C(C=C2)[N+](=O)[O-])O

Origin of Product

United States

Comparison with Similar Compounds

Linker Variations

Linker Type Compound ID IC50 (μM) Observation
Piperazine 9j 0.47 Optimal linker
Methyl ether 10p 63 Drastic activity loss
Direct NH 10t >10 Inactive
Methylenyl 10r ~0.47 Comparable to piperazine

The piperazine linker (9j) provided flexibility and optimal spacing for binding. Methyl ether (10p) and direct NH linkers (10t) disrupted conformational stability, while methylenyl (10r) maintained activity, suggesting rigidity is less critical than spatial orientation .

Ring System Modifications

Replacing the pyridine ring with furan (10c–d) reduced potency (IC50 = 1.29 μM for 4-F-furan), while seven-membered rings (e.g., azepane) retained moderate activity (IC50 ~1 μM). Spirocyclic systems (11c–d) showed variable results, with 11c (IC50 = 0.84 μM) outperforming 11d (IC50 = 1.29 μM), indicating subtle steric preferences in the binding pocket .

Pharmacological and Toxicological Comparisons

While 2-nitro-5-(phenylsulfonyl)phenol analogs exhibit potent in vitro activity (IC50 <1 μM), their in vivo efficacy in mosquito toxicity assays lags behind traditional insecticides like imidacloprid. For example, compound 4 (a precursor) showed 50% mortality at 1 mM in larval assays, whereas imidacloprid achieves similar effects at nanomolar concentrations . However, these compounds display selectivity for AeKir1 over human Kir channels (hKir1.1, hKir2.1), reducing off-target risks .

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